2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Overview
Description
2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, also known as CMP-Neu5Ac or acivicin, is a synthetic molecule that has been used in scientific research for over four decades. It is a highly versatile molecule that has been used in a wide range of applications, including biochemistry, physiology, and pharmacology. CMP-Neu5Ac has been used to inhibit the activity of enzymes, to study the role of specific enzymes in metabolic pathways, and to evaluate the effects of drugs on the body.
Scientific Research Applications
Synthesis of Dronedarone Hydrochloride : The compound was used in the synthesis of Dronedarone Hydrochloride, a medication for heart rhythm disorders. N-(2-Butylbenzofuran-5-yl) acetamide and 4-(3-chloropropoxy) benzoyl chloride underwent a reaction, followed by a series of steps including hydrolysis, sulfonation with methanesulfonyl chloride, and salification to produce Dronedarone Hydrochloride. This process highlights the compound's role in complex organic synthesis (Feilong, 2011).
Adaptive Tabu Tenure Computation in Local Search : In a multi-step method, the compound was involved in producing methanesulfon-m-anisidide, 4'-(9-acridinylamino)-, acetate (VII), also known as AMSA. This demonstrates its use in the production of complex organic molecules, specifically in the pharmaceutical context (Devarenne, Mabed, & Caminada, 2008).
Biological Evaluation of Antimicrobial Nano-Materials : The compound's derivatives were tested for antimicrobial activities against pathogenic bacteria and Candida species. It showed effectiveness against fungi, particularly C. utilis, indicating its potential in antimicrobial research (Mokhtari & Pourabdollah, 2013).
Structure and Intramolecular Hydrogen Bonds Study : The compound was involved in a study examining the structure and intramolecular hydrogen bonds of similar molecules. This research contributes to understanding the chemical properties and bonding behavior of such compounds (Sterkhova et al., 2006).
Synthesis of Various Derivatives for Chemical Studies : The compound has been used in the synthesis of various derivatives, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. These derivatives were studied for their conformations and chemical behavior, enhancing understanding in organic chemistry and molecular design (Ishmaeva et al., 2015).
properties
IUPAC Name |
2-chloro-N-(1-methylsulfonylpiperidin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O3S/c1-15(13,14)11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPWBYBSJJIWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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